molecular formula C7H4OS3 B14443572 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one CAS No. 76247-59-1

4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one

Cat. No.: B14443572
CAS No.: 76247-59-1
M. Wt: 200.3 g/mol
InChI Key: ZOUOWQVPOXZGPD-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one is a specialized fused heterocyclic compound of significant interest in synthetic organic chemistry and materials science research. This compound features a 1,3-dithiol-2-one core structure covalently linked to a thiophene heterocycle, a design that makes it a valuable precursor for the synthesis of complex sulfur-containing heterocyclic systems. Its primary research application lies in its distinctive photochemical reactivity. Studies on analogous 4,5-dithienyl[1,3]dithiol-2-ones have demonstrated that upon UV irradiation, these compounds undergo a photochemical loss of carbon monoxide. The subsequent reaction pathway is highly dependent on the substitution pattern on the dithiolone ring; for instance, derivatives with thiophen-3-yl substituents form thieno[3,4-c]dithiines, whereas those with thiophen-2-yl groups can lead to different products via sulfur loss and dimerization . This controlled reactivity under photochemical conditions makes this compound a promising molecular scaffold for constructing non-conventional heterocyclic systems and for exploration in the development of organic functional materials. Furthermore, patents disclose that the general class of 1,3-dithiol compounds finds application in the protection of crops from phytopathogenic microorganisms, highlighting the potential agrochemical research value of this chemical family . The compound is provided strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76247-59-1

Molecular Formula

C7H4OS3

Molecular Weight

200.3 g/mol

IUPAC Name

4-thiophen-2-yl-1,3-dithiol-2-one

InChI

InChI=1S/C7H4OS3/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4H

InChI Key

ZOUOWQVPOXZGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=O)S2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 4 Thiophen 2 Yl 2h 1,3 Dithiol 2 One

Established Synthetic Routes to 1,3-Dithiol-2-one (B14740766) Derivatives Incorporating Thiophene (B33073) Substituents

The construction of 1,3-dithiol-2-one derivatives bearing thiophene substituents can be achieved through several strategic approaches. These methodologies generally involve the use of pre-functionalized thiophene precursors, cyclization reactions to form the dithiole ring, or coupling reactions to append the thiophene unit.

Strategies Involving Pre-functionalized Thiophene Precursors

A common strategy for the synthesis of thiophene-substituted 1,3-dithiol-2-ones involves starting with a thiophene molecule that already possesses the necessary functional groups for the subsequent construction of the dithiole ring. For instance, thiophene-carboxaldehyde can be converted into a benzoin-type product, which then undergoes further reactions to yield the desired dithiole-2-one. acs.org This approach is advantageous as it allows for the early introduction of the thiophene moiety, and subsequent reactions can be tailored to build the 1,3-dithiol-2-one ring.

Another example involves the use of 2-acetylthiophene, which can be transformed into a β-aminoketone via a Mannich reaction. This intermediate can then react further to form a 1,4-dithienyl-1,4-butanedione, a precursor that can be cyclized to form a thiophene-containing ring system. nih.gov The functionalization of the thiophene ring prior to the formation of the dithiole allows for precise control over the substitution pattern of the final product.

Cyclization Reactions for the Construction of the 1,3-Dithiol-2-one Ring System

The formation of the 1,3-dithiol-2-one ring is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed for this purpose. One notable method involves the reaction of an alkyne with a source of the dithiocarbonate unit. For example, the reaction of terminal alkynes with carbon disulfide in the presence of a base can lead to the formation of alkynyldithiocarboxylates, which can then react with elemental sulfur to form the dithiole ring. nih.gov

Another approach is the 1,3-dipolar cycloaddition of alkynes to 1,2-dithiole-3-thiones, which can produce 1,3-dithioles. nih.govmdpi.com While this initially yields a thione at the 2-position, it can be subsequently converted to the corresponding one. The reaction conditions, such as temperature and stoichiometry, can be controlled to favor the formation of the desired 1,3-dithiole. mdpi.com

The following table summarizes representative cyclization reactions for the formation of 1,3-dithiole rings, which are analogous to the synthesis of 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one.

Starting MaterialReagentsProductYield (%)Reference
Thiophen-3-yl substituted benzoin1. Triphenylphosphine, CCl4; 2. Potassium ethyl xanthate; 3. HBr/AcOH4,5-Dithiophen-3-yl acs.orgacs.orgdithiol-2-one50 (from benzoin) acs.org
Terminal Alkynes1. BuLi; 2. CS2; 3. S8; 4. H+4-Mercapto-5-substituted 3H-1,2-dithiole-3-thionesModerate nih.gov
4-Fluoro-5-trifluoromethyl-1,2-dithiole-3-thioneDMAD1,3-dithiole derivativeNot specified mdpi.com

Coupling Reactions for Integrating Thiophene Units into 1,3-Dithiol-2-one Scaffolds

In some synthetic strategies, the thiophene ring is introduced after the formation of the 1,3-dithiol-2-one core. This is typically achieved through cross-coupling reactions. While direct examples for this compound are not prevalent in the provided search results, the principles of modern cross-coupling chemistry, such as Suzuki or Stille reactions, can be applied. nih.gov For this to be feasible, a pre-functionalized 1,3-dithiol-2-one bearing a suitable handle for coupling (e.g., a halogen or a boronic acid derivative) would be required.

For instance, a 4-halo-2H-1,3-dithiol-2-one could potentially be coupled with a thiophene-2-boronic acid derivative under palladium catalysis to furnish the desired product. The efficiency of such coupling reactions is well-established for the synthesis of various bi- and poly-heterocyclic systems. organic-chemistry.org

Mechanistic Investigations of this compound Formation and Molecular Transformations

Understanding the mechanisms behind the formation and subsequent reactions of this compound is crucial for optimizing synthetic protocols and predicting the behavior of the molecule under various conditions.

Acid-Catalyzed Rearrangement Mechanisms of Dithiole Derivatives

Dithiole derivatives, particularly those with hydroxylmethyl substituents, are known to undergo rearrangements under strongly acidic conditions. rsc.orgresearchgate.net For instance, 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione participates in several rearrangement pathways depending on the solvent and the acid catalyst used. rsc.org A key intermediate in these transformations is an allylic carbocation, which can rearrange to form fused ring systems. rsc.orgresearchgate.net While this specific example pertains to a dithiole-2-thione, similar acid-catalyzed rearrangements could be envisaged for the corresponding dithiol-2-one, where the thiophene substituent could influence the stability and reactivity of any carbocationic intermediates.

Photoreactivity and Photochemical Transformation Pathways

The photoreactivity of thiophene-substituted 1,3-dithiol-2-ones has been a subject of investigation. Irradiation of certain 4,5-dithiophen-3-yl acs.orgacs.orgdithiol-2-ones has been shown to lead to the formation of thieno[3,4-c]dithiines. acs.orgacs.org This transformation proceeds via the photochemical elimination of carbon monoxide from the dithiol-2-one ring, followed by a ring cleavage and rearrangement. acs.org The mass spectrum of the product often shows a molecular ion peak corresponding to the loss of CO, supporting this pathway. acs.org

In contrast, the irradiation of 4,5-dithiophen-2-yl acs.orgacs.orgdithiol-2-one leads to the formation of a 1,4-dithiine product. acs.orgnih.gov This suggests that the position of the thiophene substituent on the dithiole ring significantly influences the photochemical reaction pathway. For this compound, its photochemical behavior would likely be distinct from the disubstituted analogues, and further studies would be required to elucidate the specific transformation pathways. It is plausible that it could undergo either CO extrusion or other photochemical reactions characteristic of both the thiophene and 1,3-dithiol-2-one moieties.

The following table outlines the photochemical transformations of related thiophene-substituted 1,3-dithiol-2-ones.

CompoundIrradiation Wavelength (nm)ProductYield (%)Reference
4,5-Dithiophen-3-yl acs.orgacs.orgdithiol-2-one> 330Thieno[3,4-c]dithiine76 acs.orgacs.org
4-Thiophen-2-yl-5-thiophen-3-yl acs.orgacs.orgdithiol-2-oneNot specified2-Thienyl-substituted thieno[3,4-c]dithiin76 acs.org
4,5-Dithiophen-2-yl acs.orgacs.orgdithiol-2-oneNot specified2,3,5,6-Tetrathiophen-2-yl-1,4-dithiineNot specified acs.orgnih.gov

Nucleophilic Substitution and Ring Cleavage Reactions in Thiophene-Dithiolone Systems

The 1,3-dithiol-2-one ring is a pivotal functional group that dictates the reactivity of this compound towards nucleophiles. The primary site for nucleophilic attack is the electrophilic carbon of the carbonyl group. This interaction often initiates a cascade of reactions leading to the cleavage of the heterocyclic ring, which is a characteristic feature of this system's chemistry.

The reaction with strong bases, such as potassium hydroxide (B78521), in a solvent like methanol (B129727) can induce the hydrolysis of the cyclic thiocarbonate. researchgate.net This process begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination and ring-opening result in the formation of a potassium (Z)-1-(thiophen-2-yl)ethene-1,2-bis(thiolate) salt. researchgate.net This ring-opening is a crucial step in the synthesis of various metal-dithiolene complexes, where the 1,3-dithiol-2-one serves as a stable precursor or a "proligand" to the reactive dithiolate ligand. researchgate.net

Interestingly, this ring-opening process has been reported to be fully reversible. researchgate.netrsc.org The dithiolate dianion can react with agents like phosgene (B1210022) or its equivalents to regenerate the 1,3-dithiol-2-one ring, demonstrating the dynamic nature of this equilibrium.

Reactions with other nucleophiles, such as primary and secondary amines (aminolysis) or thiols (thiolysis), are also anticipated to proceed via a similar mechanism involving initial attack at the carbonyl carbon. These reactions would lead to ring-opened products, such as dithiocarbamates or trithiocarbonates, respectively. The specific conditions and outcomes for the 4-(thiophen-2-yl) substituted system would depend on the nucleophilicity of the attacking species and the stability of the resulting intermediates.

The thiophene ring itself is generally susceptible to electrophilic substitution rather than nucleophilic attack, unless activated by strong electron-withdrawing groups. In the context of this compound, the dithiolone moiety is not strongly deactivating, thus nucleophilic substitution on the thiophene ring is less common under typical conditions. However, reactions involving organolithium reagents could lead to deprotonation at the C5 position of the thiophene ring, a common pathway for functionalization. The stability of the dithiolone ring under such strongly basic conditions would be a critical consideration.

The table below summarizes the expected outcomes of key nucleophilic reactions on the 1,3-dithiol-2-one ring.

NucleophileReagent ExampleSolventExpected Key ReactionProduct Class
HydroxidePotassium Hydroxide (KOH)MethanolRing Cleavage/HydrolysisEthene-1,2-bis(thiolate) salt
AminesPrimary/Secondary AminesAprotic PolarRing Cleavage/AminolysisDithiocarbamate derivatives
ThiolsAlkanethiols/ArenethiolsAprotic PolarRing Cleavage/ThiolysisTrithiocarbonate derivatives
Organolithiumsn-ButyllithiumEtherealDeprotonation on Thiophene5-Lithio-thiophene derivative

Emerging Synthetic Approaches and Future Directions in the Preparation of this compound and its Analogs

While classical synthetic routes to 1,3-dithiol-2-ones often rely on the reaction of alkynes with sources of dithiocarbonate, contemporary organic synthesis is moving towards more efficient and atom-economical methods. For a molecule like this compound, emerging strategies could focus on novel ways to construct either the thiophene or the dithiolone ring, or to form the crucial carbon-carbon bond between them.

Late-Stage Functionalization and Cross-Coupling Reactions: A promising future direction involves the late-stage introduction of the thiophene moiety onto a pre-formed 1,3-dithiol-2-one ring or vice-versa. Modern cross-coupling reactions, such as Suzuki, Stille, or direct C-H arylation, could be employed. For instance, a 4-halo-2H-1,3-dithiol-2-one could be coupled with a thiophene-2-boronic acid or a 2-stannylthiophene under palladium catalysis. Conversely, direct C-H activation and functionalization of the C4-H bond of the parent 2H-1,3-dithiol-2-one with a 2-halothiophene represents a highly atom-economical approach that avoids the pre-functionalization of starting materials.

Photocatalysis and Radical-Based Methods: Visible-light photocatalysis has emerged as a powerful tool for forming C-S and C-C bonds under mild conditions. Future synthetic approaches could explore the radical addition of a thiophene-derived radical to an alkyne, followed by a radical cyclization with a dithiocarbonate source to form the dithiolone ring. Such methods could offer alternative reaction pathways with different functional group tolerances compared to traditional thermal or ionic methods.

Flow Chemistry: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound, particularly for reactions that involve hazardous reagents, high pressures, or short-lived intermediates. For example, the reaction of 2-ethynylthiophene (B1312097) with carbon disulfide, which can be challenging on a large scale in batch processing, might be more safely and efficiently controlled in a microreactor system, potentially improving yields and purity.

The table below outlines potential modern synthetic strategies for the target compound and its analogs.

Synthetic StrategyKey PrecursorsPotential Catalyst/ConditionsKey Advantages
Direct C-H Arylation 2H-1,3-dithiol-2-one, 2-BromothiophenePalladium catalyst, Ligand, BaseHigh atom economy, avoids pre-functionalization
Suzuki Coupling 4-Bromo-2H-1,3-dithiol-2-one, Thiophene-2-boronic acidPalladium catalyst, BaseWell-established, high functional group tolerance
Photoredox Catalysis 2-Ethynylthiophene, Dithiocarbonate sourceRu or Ir photocatalyst, Visible lightMild reaction conditions, novel reactivity
Flow Synthesis 2-Ethynylthiophene, Carbon DisulfideHigh Temperature/Pressure Flow ReactorEnhanced safety, scalability, process control

Future research will likely focus on developing these more sustainable and efficient synthetic routes. Furthermore, a deeper exploration of the reactivity of the thiophene-dithiolone system, particularly towards a wider range of nucleophiles and under catalytic conditions, will continue to expand its utility in materials science and medicinal chemistry.

Computational and Theoretical Chemistry of 4 Thiophen 2 Yl 2h 1,3 Dithiol 2 One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of heterocyclic compounds, including 4-(thiophen-2-yl)-2H-1,3-dithiol-2-one. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the geometry, electronic structure, and spectroscopic features of such molecules.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization procedures, often using functionals like B3LYP with various basis sets, predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Studies on related dithiole compounds have shown that these molecules tend to adopt a planar conformation. For instance, the non-H atoms in 4-(pyridin-2-yl)-1,3-dithiol-2-one are approximately coplanar, with a minimal dihedral angle between the pyridine (B92270) and 1,3-dithiol-2-one (B14740766) rings. nih.gov Similarly, theoretical optimizations on other dithiole derivatives confirm a preference for planarity, which is indicative of π-conjugation across the molecule. nih.gov This planarity is a key factor influencing the molecule's electronic properties and intermolecular interactions. Conformational analysis helps in understanding the rotational barriers and identifying the most stable conformers, which is crucial for predicting the molecule's behavior in different environments.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.netschrodinger.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide accurate estimations of these orbital energies and the resulting energy gap. For many thiophene (B33073) and dithiole derivatives, the HOMO is typically characterized by a π-electron distribution, while the LUMO also exhibits π-character. ias.ac.in The HOMO-LUMO gap can be experimentally correlated with UV-Vis spectroscopic data, where the lowest energy electronic transition often corresponds to the HOMO-LUMO excitation. schrodinger.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.)

Computational MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
B3LYP/6-31G(d)-6.5-2.04.5
M06-2X/6-311+G(d,p)-6.8-1.85.0

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For molecules containing heteroatoms like sulfur and oxygen, the MEP surface typically shows negative potential around these atoms due to the presence of lone pairs of electrons. In the case of this compound, the sulfur atoms of both the thiophene and dithiolone rings, as well as the carbonyl oxygen, are expected to be regions of negative electrostatic potential. The hydrogen atoms, on the other hand, would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). Theoretical predictions of ¹H and ¹³C NMR chemical shifts for related heterocyclic compounds have shown good correlation with experimental spectra, aiding in the structural elucidation and assignment of signals. nih.govmdpi.com

IR Spectroscopy: Theoretical calculations of vibrational frequencies and intensities provide a predicted infrared (IR) spectrum. By comparing the calculated spectrum with the experimental FT-IR spectrum, vibrational modes can be assigned to specific functional groups and molecular motions. iosrjournals.orgmdpi.com Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data (Note: This table presents typical data for thiophene and dithiolone containing structures and is for illustrative purposes.)

Spectroscopic TechniqueParameterTheoretical ValueExperimental Value
¹H NMRChemical Shift (δ, ppm)7.2 - 7.87.1 - 7.7
¹³C NMRChemical Shift (δ, ppm)110 - 190115 - 185
IR SpectroscopyC=O Stretch (cm⁻¹)16801675
IR SpectroscopyC-S Stretch (cm⁻¹)650 - 850660 - 840

Quantum Chemical Descriptors and Reactivity Analysis

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for the qualitative predictions made from frontier orbital analysis.

Key reactivity descriptors include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a molecule.

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

These descriptors are calculated using the energies of the HOMO and LUMO and are valuable in predicting the molecule's behavior in chemical reactions.

Theoretical Studies on Reaction Mechanisms and Energetics of Dithiolone Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving dithiolone compounds. DFT can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with each step.

For dithiolone transformations, theoretical studies can investigate various reaction pathways, such as nucleophilic attack at the carbonyl carbon, cycloaddition reactions, or ring-opening processes. nih.gov By calculating the energetics of these pathways, the most favorable reaction mechanism can be determined. For instance, in reactions involving nucleophiles, the calculations can model the formation of tetrahedral intermediates and the subsequent elimination steps. researchgate.net Such studies provide a detailed, step-by-step understanding of the reaction dynamics that is often difficult to obtain through experimental methods alone.

Lack of Publicly Available Research Data Precludes Article Generation

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a lack of published research specifically detailing the computational modeling of molecular interactions and complexation studies for the compound This compound .

Multiple targeted searches were conducted to locate relevant data for the requested article on the "," with a specific focus on the subsection "4.4. Computational Modeling of Molecular Interactions and Complexation Studies." These searches utilized various keywords and compound name variations, including "DFT analysis," "molecular interaction modeling," "complexation studies," and the alternative nomenclature "4-(2-thienyl)-1,3-dithiol-2-one."

The investigation extended to identifying the compound's CAS (Chemical Abstracts Service) number to perform structure-based searches, which also proved fruitless. Attempts to find synthesis papers that might include preliminary computational characterization were equally unsuccessful in yielding the specific data required.

The strict constraints of the request, which mandate focusing solely on "this compound" and the specified computational studies, cannot be met with the currently available scientific literature. Generating the requested article would require fabricating data, which is contrary to the principles of scientific accuracy and integrity.

Therefore, until research on the computational and theoretical chemistry of this specific compound is conducted and published, it is not possible to produce the detailed, data-driven article as outlined.

Electrochemical Behavior and Redox Properties of 4 Thiophen 2 Yl 2h 1,3 Dithiol 2 One and Its Functionalized Derivatives

Cyclic Voltammetry Studies for Redox Potentials and Multi-Electron Processes

Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one and its derivatives. This method provides valuable information about the oxidation and reduction potentials of the molecule, the stability of the resulting charged species, and the possibility of multi-electron transfer processes. nih.gov

In a typical cyclic voltammetry experiment, the compound is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept between two limits. For thiophene-dithiolone systems, the initial scan is often in the anodic direction to probe the oxidation of the molecule. The electron-rich thiophene (B33073) ring and the sulfur atoms in the dithiolone ring are susceptible to oxidation, leading to the formation of a radical cation and subsequently a dication. These processes are observed as distinct peaks in the voltammogram.

The redox potentials are crucial parameters that determine the ease with which a molecule can be oxidized or reduced. For derivatives of this compound, these potentials are influenced by the nature and position of substituents on the thiophene ring. Electron-donating groups tend to lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.

The following table summarizes typical redox potential ranges observed for related thiophene and dithiolene compounds, which can provide an estimation for the target molecule and its derivatives.

Compound TypeFirst Oxidation Potential (Eox1 vs. Ag/AgCl)Second Oxidation Potential (Eox2 vs. Ag/AgCl)Reversibility
Simple Thiophenes+1.5 to +2.0 VOften irreversibleQuasi-reversible to irreversible
1,3-Dithiole-2-thiones+0.8 to +1.2 V+1.2 to +1.6 VReversible to quasi-reversible
Thiophene-fused TTF derivatives+0.4 to +0.8 V+0.8 to +1.2 VReversible

Multi-electron processes are often observed in these systems, where the molecule can undergo sequential one-electron oxidations. The separation between the first and second oxidation potentials (ΔE = Eox2 - Eox1) provides insight into the stability of the intermediate radical cation. A larger ΔE value suggests a more stable radical cation.

Mechanistic Elucidation of Electron Transfer Processes and Electrochemical Reactivity

The electrochemical reactivity of these compounds is largely dictated by the fate of the generated radical cations and dications. In some cases, these charged species can be highly stable and exist in solution for extended periods. However, they can also undergo subsequent chemical reactions, such as dimerization, polymerization, or reaction with the solvent or electrolyte. These follow-up reactions can lead to irreversible or quasi-reversible behavior in the cyclic voltammogram. For instance, the radical cations of some thiophene derivatives are known to undergo electropolymerization, forming conductive polymer films on the electrode surface. wikipedia.org

The planarity of the molecule plays a significant role in the electron transfer process. A more planar conformation allows for better overlap of the π-orbitals, facilitating electron delocalization and stabilizing the charged species. The thiophene and dithiolone rings in this compound are expected to have a relatively planar arrangement, which would contribute to its electrochemical stability.

Spectroelectrochemical Analysis for In-Situ Monitoring of Redox States

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to provide real-time monitoring of the changes in the electronic structure of a molecule as it undergoes oxidation or reduction. researchgate.net For this compound, this technique would allow for the in-situ characterization of the radical cation and dication species generated at the electrode surface.

In a typical spectroelectrochemical experiment, the compound is subjected to a controlled potential in a specially designed cell that allows for simultaneous measurement of its UV-Vis-NIR absorption spectrum. As the potential is swept to induce oxidation, new absorption bands corresponding to the radical cation and dication will appear. The analysis of these spectral changes provides valuable information about the electronic transitions of the different redox states and can confirm the identity of the species formed.

For thiophene-based systems, the neutral species typically absorb in the UV region. Upon oxidation to the radical cation (polaron) and dication (bipolaron), new absorption bands appear at lower energies, often in the visible and near-infrared regions. The appearance and evolution of these bands as a function of the applied potential can be used to construct a detailed picture of the redox process.

The following table illustrates the expected spectral changes for a thiophene-dithiolone system during oxidation.

Redox StateTypical λmax (nm)Color
Neutral300 - 400Colorless to pale yellow
Radical Cation500 - 800Green to blue
Dication> 800Red to purple

Impact of Structural Modifications on the Electrochemical Characteristics of Thiophene-Dithiolone Systems

Substituent Effects:

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the electron density of the π-system. This makes the molecule easier to oxidize, resulting in a decrease in the oxidation potential. EDGs also tend to stabilize the resulting radical cation and dication, leading to more reversible electrochemical behavior.

Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or carbonyl decrease the electron density of the π-system. This makes the molecule more difficult to oxidize, causing an increase in the oxidation potential. EWGs can destabilize the cationic species, potentially leading to more complex electrochemical behavior.

The position of the substituent on the thiophene ring also plays a crucial role. Substituents at the 5-position (α-position) of the thiophene ring generally have a more significant electronic effect compared to those at the 4-position (β-position) due to more effective conjugation.

The following table provides a qualitative summary of the expected effects of different substituents on the first oxidation potential of a thiophene-dithiolone system.

Substituent at 5-position of ThiopheneElectronic NatureExpected Change in Eox1
-HNeutralReference
-CH3Electron-DonatingDecrease
-OCH3Strong Electron-DonatingSignificant Decrease
-NO2Strong Electron-WithdrawingSignificant Increase
-CNElectron-WithdrawingIncrease

By strategically choosing and positioning substituents, it is possible to fine-tune the electrochemical characteristics of these thiophene-dithiolone systems for specific applications in areas such as organic electronics and sensors.

Advanced Applications and Functionalization Strategies of 4 Thiophen 2 Yl 2h 1,3 Dithiol 2 One in Materials Science

Precursors for Tetrathiafulvalene (B1198394) (TTF) Derivatives and Related π-Electron Donors

The 1,3-dithiol-2-one (B14740766) framework is a well-established and critical precursor for the synthesis of tetrathiafulvalene (TTF) and its derivatives. wikipedia.org TTF-based molecules are powerful π-electron donors renowned for their ability to form highly conductive charge-transfer salts and radical cation salts, which are foundational to the field of molecular electronics.

Synthesis of Novel Redox-Active Compounds for Organic Electronics

The strategic placement of a thiophene (B33073) group on the 1,3-dithiol-2-one core in 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one provides a direct pathway to novel, redox-active TTF derivatives. The synthesis typically involves a coupling reaction, often mediated by phosphites like triethyl phosphite, which facilitates the dimerization of the dithiole unit to form the central C=C bond of the TTF core.

The thiophene substituent serves multiple purposes. It extends the π-conjugation of the resulting TTF molecule, which can be used to fine-tune its electronic properties, such as its oxidation potentials. chemrxiv.org This tunability is crucial for designing materials with specific energy levels for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.govscispace.com The synthesis of TTF molecules directly connected to 1,3-dithiol-2-one fragments has been explored as a route to new dithiolene ligands, which can coordinate with metals to form redox-active complexes. researchgate.net

Research into thiophene-substituted 1,3-dithiole-2-ones has led to the preparation of novel TTF-derivatized materials, demonstrating the viability of this precursor in creating sophisticated redox-active systems for organic electronics. researchgate.netresearchgate.net

Exploration in the Development of Molecular Conductors and Superconductors

The ultimate goal in synthesizing novel TTF derivatives is often the creation of molecular conductors or even superconductors. The planarity and extended π-system of thiophene-functionalized TTFs can enhance intermolecular π-π stacking in the solid state, a critical factor for achieving high charge mobility and electrical conductivity. nih.gov

By modifying the TTF core with thiophene units, researchers can influence the solid-state packing of the molecules, which dictates the dimensionality of the electronic interactions. This control is essential for designing materials that exhibit stable metallic states over a wide range of temperatures. While the direct development of superconductors from this compound is a complex, long-term goal, its role as a precursor is fundamental to the exploration of new molecular conductors with potentially novel electronic properties. mdpi.com

Monomers for Conducting Polymers and Advanced Organic Electronic Materials

The presence of the thiophene unit in this compound makes it an ideal candidate for use as a monomer in the synthesis of conducting polymers. Polythiophenes are among the most extensively studied classes of conducting polymers due to their excellent stability, processability, and electronic properties. dtic.milwinona.edu

Electropolymerization Studies and Film Formation

Electropolymerization is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface. The thiophene ring in this compound can be electrochemically oxidized to form radical cations, which then couple to form polymer chains. This process allows for the controlled deposition of a thin, uniform, and electroactive polymer film.

Studies have been conducted on the electropolymerization of a series of thiophene-substituted 1,3-dithiole-2-ones. researchgate.netresearchgate.net The electrochemical behavior of these monomers is typically investigated using cyclic voltammetry, which reveals their oxidation potential and the stability of the resulting polymer film. The pendant 1,3-dithiol-2-one group can influence the polymerization process and the redox properties of the final polymer.

Table 1: Representative Electrochemical Data for Thiophene-based Monomers
MonomerOxidation Potential (Eox vs. Ag/AgCl)Polymer Film CharacteristicsConductivity Range (S/cm)
Thiophene~1.6 - 1.8 VBlue oxidative film10-3 - 102
2,2'-Bithiophene~1.0 - 1.2 VUniform, adherent film10-1 - 103
This compound (Expected)~1.3 - 1.5 VRedox-active, adherent filmDependent on doping

Note: Data for the specific title compound is inferred from general knowledge and studies on similar structures. winona.edu

Incorporation into Conjugated Polymer Backbones for Tailored Properties

Beyond forming its own homopolymer, this compound can be copolymerized with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to create copolymers with tailored properties. researchgate.net This approach allows for the fine-tuning of the polymer's band gap, color, and redox behavior.

The incorporation of the 1,3-dithiol-2-one unit as a side chain on a polythiophene backbone creates a functional polymer. This pendant group can be further modified post-polymerization. For instance, it can be converted into a TTF moiety, resulting in a polythiophene decorated with electron-donating TTF units. researchgate.netresearchgate.net Such materials are of great interest for applications in electrochromic devices, sensors, and as active layers in electronic devices where both conductivity from the backbone and specific redox activity from the side chains are required. mdpi.com

Role in Luminescent and Photochromic Materials Development

Thiophene-based materials, particularly oligomers and polymers, are known for their interesting photophysical properties, including fluorescence and photochromism. rsc.org The extended π-conjugation in poly- and oligothiophenes often leads to strong absorption in the visible spectrum and significant fluorescent emission.

While direct research on the luminescent or photochromic properties of polymers derived specifically from this compound is not widely documented, the fundamental structure suggests potential in these areas. The combination of a thiophene unit, known to be a component of fluorescent and photochromic systems, with the sulfur-rich, electron-accepting dithiole moiety could lead to materials with unique properties. rsc.orgrsc.org For instance, the interaction between the donor-like thiophene and the acceptor-like dithiole could result in intramolecular charge transfer (ICT) characteristics, which are often associated with interesting fluorescent behavior. rsc.org

Targeted Functionalization for Specific Material Applications

The strategic functionalization of the this compound core is a key area of research for tailoring its properties for advanced material applications. By introducing specific chemical moieties, researchers can precisely control the molecule's electronic, optical, and self-assembly characteristics, enabling its use as a building block in sophisticated material systems.

Design and Synthesis of Derivatives with Enhanced Electronic or Optical Properties

The inherent π-conjugated system of this compound makes it an excellent candidate for applications in organic electronics and photonics. The electronic and optical properties of this core structure can be finely tuned through the design and synthesis of derivatives, primarily by extending its conjugation or by creating donor-π-acceptor (D-π-A) systems.

The D-π-A design principle involves attaching an electron-donating group (D) and an electron-accepting group (A) to the central π-conjugated linker, which in this case is the thiophene-dithiolone scaffold. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can significantly alter the absorption and emission properties of the molecule. For instance, a D–π–A compound comprising triphenylamine (B166846) as a donor and dimesitylboron as an acceptor linked through a thieno[3,2-b]thiophene (B52689) π-conjugated linker has been shown to exhibit a large Stokes shift and high fluorescence quantum yields, properties desirable for applications like organic light-emitting diodes (OLEDs). beilstein-journals.org

Another effective strategy is to extend the π-conjugation of the core structure. This can be achieved by coupling the thiophene ring with other aromatic or unsaturated moieties, such as acetylene (B1199291) bonds. mdpi.com This extension of the electron system typically leads to a bathochromic (red) shift in the absorption and emission spectra, allowing for the tuning of the material's color and light-interaction properties for specific applications. mdpi.com

The synthesis of these derivatives often employs well-established cross-coupling reactions, such as Sonogashira or Suzuki coupling, to attach the desired functional groups to the thiophene ring. mdpi.comnih.gov

Derivative Structure PrincipleExample Functional GroupsTarget Property EnhancementPotential Application
Donor-π-Acceptor (D-π-A)Donor: Triphenylamine Acceptor: DimesitylboronIncreased fluorescence quantum yield, large Stokes shift. beilstein-journals.orgOrganic Light-Emitting Diodes (OLEDs) beilstein-journals.org
Extended π-ConjugationLinking Moiety: Acetylene Terminal Group: Pyridinium IodideRed-shifted absorption and emission spectra. mdpi.comFluorescence-based sensors and probes mdpi.com
Thienothiophene AnnulationFusion of a second thiophene ringNarrowed band gap, strong absorption into near-infrared region. beilstein-journals.orgmdpi.comOrganic Photovoltaics (OPVs), Field-Effect Transistors (OFETs) beilstein-journals.org

Chemical Modifications for Integration into Complex Material Architectures

To incorporate this compound units into larger, functional material systems like polymers, self-assembled monolayers (SAMs), or metal-organic frameworks (MOFs), specific chemical handles must be introduced onto the core structure. These modifications allow the molecule to act as a monomer, a surface anchor, or a structural linker.

Integration into Polymers: The molecule can be integrated into polymer chains either as part of the backbone or as a pendant side group. This is often achieved using "click chemistry," such as thiol-ene or thiol-phenylsulfone reactions, which are known for their high efficiency and mild reaction conditions. researchgate.netsmu.eduillinois.edu By introducing a vinyl (ene) or thiol group onto the thiophene ring, the derivative can be readily polymerized or grafted onto an existing polymer backbone. This approach allows for the creation of functional polymers that combine the electronic properties of the thiophene-dithiolone unit with the processability and mechanical properties of the host polymer.

Formation of Self-Assembled Monolayers (SAMs): For applications in surface modification and molecular electronics, derivatives of this compound can be designed to form SAMs on metal surfaces. oaepublish.com This is accomplished by attaching a surface-anchoring group, most commonly a thiol (-SH) or disulfide (-S-S-), to the molecule via an alkyl chain. researchgate.netresearchgate.net When a substrate, such as gold, is exposed to a solution of the functionalized molecule, the thiol headgroups spontaneously bind to the surface, leading to a highly ordered molecular monolayer. nih.gov Such SAMs can be used to precisely control the interfacial properties of materials, for example, by tuning the work function of electrodes in organic transistors. nih.gov

Incorporation into Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net To serve as an organic linker in a MOF, the this compound core must be functionalized with coordinating groups, such as carboxylates (-COOH) or azolates. mdpi.comrsc.org The synthesis of thiophene-2,5-dicarboxylic acid, for example, creates a rigid, bifunctional linker that can coordinate with metal centers to build extended, porous frameworks. nih.govgoogle.com The resulting MOFs can exhibit unique properties arising from both the porosity and the electronic character of the thiophene-based linker, making them suitable for applications in gas storage, sensing, and catalysis. mdpi.comnih.gov

Target ArchitectureRequired Functional GroupIntegration MethodResulting Application
Conjugated PolymersVinyl or Thiol groupsThiol-ene "click" chemistry, Step-growth polymerization. researchgate.netsmu.eduSemiconducting polymers for OFETs
Self-Assembled Monolayers (SAMs)Thiol or Disulfide groupsSpontaneous adsorption on metal surfaces (e.g., Au, Ag, Cu). oaepublish.comresearchgate.netSurface functionalization, electrode work function tuning. nih.gov
Metal-Organic Frameworks (MOFs)Carboxylic acid or Azolate groupsSolvothermal synthesis with metal salts. mdpi.comgoogle.comPorous materials for catalysis, sensing, and gas separation. nih.gov

Concluding Remarks and Future Research Perspectives for 4 Thiophen 2 Yl 2h 1,3 Dithiol 2 One Research

Emerging Trends in Dithiolone Chemistry with Thiophene (B33073) Moieties

The field of dithiolone chemistry, particularly when intersected with thiophene building blocks, is experiencing a surge of interest driven by the demand for advanced organic materials. A significant emerging trend is the development of novel organic semiconductors. Fused-thiophene derivatives, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), have demonstrated considerable promise in this area. mdpi.comresearchgate.net These larger, more complex systems showcase the potential of thiophene-based structures to facilitate charge transport, a property that is highly desirable in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com Future research on 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one is likely to draw inspiration from these developments, focusing on its potential as a fundamental building block for larger, more complex π-conjugated systems.

Another burgeoning area is the synthesis of electroactive polymers. The thiophene moiety is a well-established component of conducting polymers, and its incorporation into a polymerizable dithiolone structure could lead to new materials with unique electrochemical properties. The 1,3-dithiol-2-one (B14740766) ring can undergo electrochemical reactions, suggesting that polymers incorporating this compound could exhibit interesting redox behaviors, making them suitable for applications in sensors, electrochromic devices, and energy storage.

Furthermore, the exploration of non-covalent interactions, such as sulfur-sulfur interactions, is becoming increasingly important in the design of self-assembling materials. The multiple sulfur atoms in this compound provide opportunities for directed intermolecular interactions, which could be exploited to create highly ordered thin films and crystalline structures with enhanced electronic properties. researchgate.net

Interdisciplinary Research Opportunities in Advanced Materials Science and Organic Synthesis

The unique combination of a thiophene and a dithiolone ring in this compound opens up a plethora of interdisciplinary research opportunities, bridging the gap between fundamental organic synthesis and applied materials science.

In advanced materials science , this compound could serve as a key precursor for the development of:

Organic Electronics : As a building block for oligomers and polymers, it could be incorporated into the active layers of OFETs, OLEDs, and OPVs. researchgate.net Its electronic properties, such as the HOMO/LUMO energy levels, can be fine-tuned through chemical modification of either the thiophene or dithiolone ring.

Sensors : The electron-rich nature of the thiophene ring and the potential for the dithiolone moiety to interact with various analytes make this compound a candidate for chemical sensors. researchgate.net Functionalization of the molecule could lead to selective and sensitive detection of ions, small molecules, or biological macromolecules.

Bioimaging : Thiophene-based molecules have been explored for applications in bioimaging due to their optical properties. researchgate.net Further investigation into the fluorescence or phosphorescence of this compound and its derivatives could reveal their potential as probes for biological systems.

From the perspective of organic synthesis , this compound presents several intriguing possibilities:

Novel Synthetic Methodologies : Developing efficient and scalable synthetic routes to this compound and its derivatives is a significant research direction. This includes exploring modern coupling reactions and one-pot procedures to construct the core structure. nih.gov

Functionalization Strategies : The thiophene ring is amenable to various electrophilic substitution reactions, while the dithiolone ring offers its own set of reactive sites. A systematic study of the regioselective functionalization of this compound would provide a toolbox for creating a diverse library of new compounds with tailored properties.

Precursor for Complex Heterocycles : The dithiolone ring can be a versatile synthon for the preparation of other sulfur-containing heterocycles. Research into the ring-opening and ring-transformation reactions of this compound could lead to the discovery of novel heterocyclic systems with unique biological or material properties.

Identified Challenges and Outlook for Future Academic Research on this compound

Despite its promising potential, the advancement of research on this compound is not without its challenges. A primary hurdle lies in its synthesis. Traditional methods for the synthesis of thiophene and dithiolone derivatives can sometimes involve harsh reaction conditions, low yields, and the use of toxic reagents. nih.gov The development of green and atom-economical synthetic routes will be crucial for making this compound and its derivatives more accessible for widespread investigation.

Another challenge is the detailed characterization of its physicochemical properties. A thorough understanding of its electronic structure, photophysical behavior, and solid-state packing is essential for guiding its application in materials science. This will require a combination of experimental techniques, such as cyclic voltammetry, UV-Vis and fluorescence spectroscopy, and single-crystal X-ray diffraction, alongside theoretical calculations.

Furthermore, the stability of this compound and its derivatives under operational conditions for electronic devices will need to be carefully assessed. Thiophene-based materials can be susceptible to oxidation, which can degrade device performance over time. Research into strategies to enhance the stability of these compounds, for instance, through the introduction of specific functional groups, will be an important area of focus.

Outlook:

The future of academic research on this compound is bright and multifaceted. The initial focus will likely be on establishing robust synthetic protocols and conducting a comprehensive characterization of its fundamental properties. Following this, the research landscape is expected to branch out into several exciting directions:

Polymer Chemistry : The design and synthesis of polymers incorporating the this compound unit to explore their conducting and semiconducting properties.

Supramolecular Chemistry : The investigation of self-assembly behaviors driven by intermolecular sulfur-sulfur interactions to create ordered nanostructures.

Medicinal Chemistry : The exploration of the biological activities of this compound and its derivatives, given the broad pharmacological relevance of both thiophene and dithiolone scaffolds. nih.govnih.gov

Computational Chemistry : The use of theoretical modeling to predict the properties of new derivatives and to understand the structure-property relationships that govern their performance in various applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one, and how are the products characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions between thiophene derivatives and dithiol precursors under inert conditions. For example, thiophen-2-ylcarbaldehyde can react with 1,3-dithiol-2-one derivatives using catalysts like piperidine or acetic acid. Post-synthesis, characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~600–700 cm⁻¹) .
  • Mass spectrometry (EI-MS) for molecular ion verification .
  • Elemental analysis to validate stoichiometry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Detect aromatic protons from the thiophene ring (δ ~6.8–7.5 ppm) and dithiolone protons (δ ~4.5–5.5 ppm) .
  • ¹³C NMR : Identify carbonyl carbons (~180 ppm) and thiophene carbons (~120–140 ppm) .
  • IR : Confirm C=O stretching (~1700 cm⁻¹) and C-S/C=C vibrations .
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C-S bond ~1.7 Å) using SHELXL and visualized via Mercury .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to study the electronic properties of this compound?

  • Methodological Answer :

  • Use software like Gaussian or ORCA to optimize molecular geometry at the B3LYP/6-311++G(d,p) level .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer properties .
  • Compare theoretical NMR/IR spectra with experimental data to validate computational models .
  • Reference correlation-energy density functionals (e.g., Colle-Salvetti) for accurate electron density mapping .

Q. What strategies are employed to resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Use SHELXL for refinement, adjusting parameters like thermal displacement ellipsoids and occupancy factors .
  • Cross-validate hydrogen bonding patterns with graph-set analysis (e.g., Etter’s rules) to identify inconsistencies .
  • Employ ORTEP-III to visualize anisotropic displacement and detect disorder .
  • Compare experimental bond lengths/angles with DFT-optimized structures to flag outliers .

Q. How can hydrogen-bonding networks in the crystal structure be systematically analyzed?

  • Methodological Answer :

  • Use Mercury to generate hydrogen-bonding graphs and quantify interactions (e.g., D–H···A distances, angles) .
  • Apply graph-set notation (e.g., R₂²(8) motifs) to classify patterns .
  • Correlate packing motifs with solubility or stability trends (e.g., π-stacking in thiophene rings enhances thermal stability) .

Q. What experimental design principles guide the synthesis of derivatives for specific applications (e.g., optoelectronics)?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the thiophene ring to modulate HOMO-LUMO gaps .
  • Cross-coupling reactions : Use Suzuki-Miyaura coupling to attach aryl groups for extended conjugation .
  • Crystallization screening : Test solvents (e.g., DMSO/EtOH mixtures) to grow single crystals for structure-property studies .
  • Biological activity : Modify the dithiolone ring with bioisosteres (e.g., triazoles) and assay cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.